(1-Chloroethyl)triphenylsilane
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Overview
Description
(1-Chloroethyl)triphenylsilane is an organosilicon compound with the molecular formula C20H19ClSi. It is a derivative of triphenylsilane where one of the hydrogen atoms is replaced by a 1-chloroethyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)triphenylsilane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding ethyltriphenylsilane.
Oxidation Reactions: Oxidation of this compound can yield silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted triphenylsilane derivatives.
Reduction: Ethyltriphenylsilane.
Oxidation: Silanol or siloxane derivatives.
Scientific Research Applications
(1-Chloroethyl)triphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)triphenylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclohexenyl)triphenylsilane
- Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
- (Pentachlorophenyl)triphenylsilane
- (Methylsulfonyl)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (1-Propen-1-yl)triphenylsilane
- (Phenoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- Pentamethylenebis(triphenylsilane)
Uniqueness
(1-Chloroethyl)triphenylsilane is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other triphenylsilane derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reduction is desired .
Properties
Molecular Formula |
C20H19ClSi |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-chloroethyl(triphenyl)silane |
InChI |
InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
NYKXRPPIAOSBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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